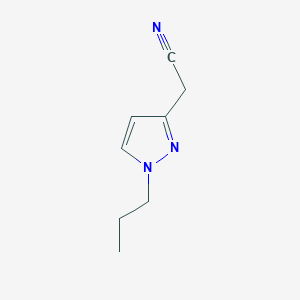![molecular formula C8H16ClNO2 B2908927 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride CAS No. 2411279-28-0](/img/structure/B2908927.png)
1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride, also known as ASB14780, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic amines and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
作用機序
Target of Action
Biochemical Pathways
実験室実験の利点と制限
One of the main advantages of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride for lab experiments is its unique chemical structure, which makes it a valuable tool for studying protein aggregation and neurotransmitter activity. However, its limited availability and relatively high cost can be a limitation for some experiments.
将来の方向性
There are several future directions for the research and development of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride. One area of focus is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another area of research is the development of new drugs based on the structure of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride and its potential applications in other areas of medicine.
合成法
The synthesis of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride involves a multi-step process that begins with the reaction between 2,2-dimethyl-1,3-dioxolane-4-methanol and 1,4-dibromobutane. This reaction produces a key intermediate, which is then converted to 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride through a series of steps involving amine and acid chloride reactions. The overall yield of the synthesis process is around 20%, making it a relatively efficient method for producing this compound.
科学的研究の応用
1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride has been the subject of several scientific studies that have explored its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride can inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of these diseases.
特性
IUPAC Name |
1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRCGSLCUOWHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

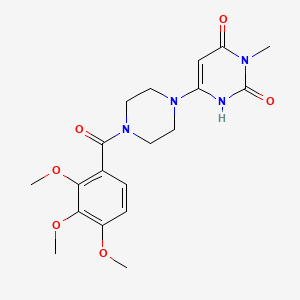
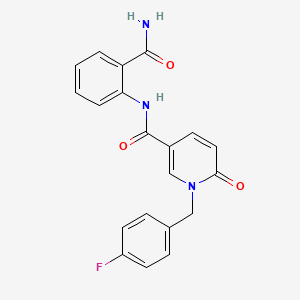
![2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2908847.png)
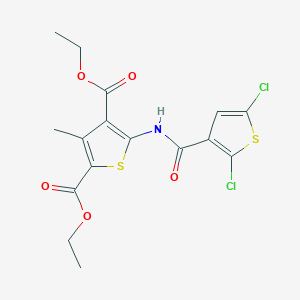

![4-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2908851.png)
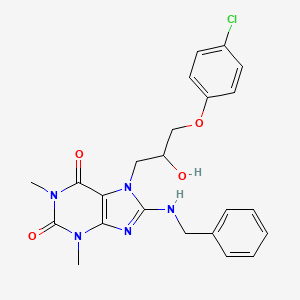
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)
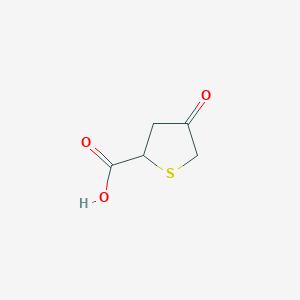

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908863.png)
![6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2908864.png)
